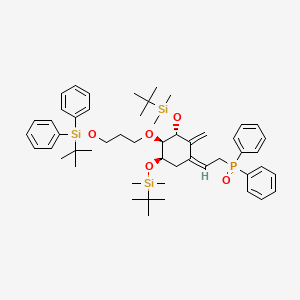
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound characterized by multiple silyl ether groups and a phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups. The key steps include:
Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride and tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Cyclohexylidene Ring: Through a series of cyclization reactions.
Introduction of the Phosphine Oxide Moiety: Using diphenylphosphine oxide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound can be used to study the effects of silyl ether groups on biological activity and stability.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its silyl ether and phosphine oxide groups. These interactions can affect various pathways, including those involved in oxidation-reduction reactions and molecular stability.
Comparison with Similar Compounds
Similar Compounds
- ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)phosphine oxide
- ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine
Uniqueness
The uniqueness of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide lies in its specific combination of silyl ether and phosphine oxide groups, which confer unique reactivity and stability properties compared to similar compounds.
Properties
Molecular Formula |
C52H75O5PSi3 |
|---|---|
Molecular Weight |
895.4 g/mol |
IUPAC Name |
3-[(1R,2R,4Z,6R)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C52H75O5PSi3/c1-41-42(36-39-58(53,43-28-19-15-20-29-43)44-30-21-16-22-31-44)40-47(56-59(11,12)50(2,3)4)49(48(41)57-60(13,14)51(5,6)7)54-37-27-38-55-61(52(8,9)10,45-32-23-17-24-33-45)46-34-25-18-26-35-46/h15-26,28-36,47-49H,1,27,37-40H2,2-14H3/b42-36-/t47-,48-,49-/m1/s1 |
InChI Key |
ZMORZUUWDXVEOG-BUKGRURPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@H]([C@@H]1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C(C1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















